molecular formula C10H13BrN2S B3076949 5-Bromo-2-(thiomorpholin-4-yl)aniline CAS No. 1042776-83-9

5-Bromo-2-(thiomorpholin-4-yl)aniline

Cat. No.: B3076949
CAS No.: 1042776-83-9
M. Wt: 273.19 g/mol
InChI Key: VOBIDYPIIHVPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(thiomorpholin-4-yl)aniline: is an organic compound with the molecular formula C10H13BrN2S . It is characterized by the presence of a bromine atom at the 5th position and a thiomorpholine ring attached to the 2nd position of an aniline moiety.

Scientific Research Applications

5-Bromo-2-(thiomorpholin-4-yl)aniline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thiomorpholin-4-yl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thiomorpholin-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    5-Chloro-2-(thiomorpholin-4-yl)aniline: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(Thiomorpholin-4-yl)aniline: Lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-2-(thiomorpholin-4-yl)aniline is unique due to the presence of both a bromine atom and a thiomorpholine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic properties, making it suitable for various substitution reactions, while the thiomorpholine ring provides additional sites for interaction with biological targets .

Properties

IUPAC Name

5-bromo-2-thiomorpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIDYPIIHVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(thiomorpholin-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(thiomorpholin-4-yl)aniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(thiomorpholin-4-yl)aniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(thiomorpholin-4-yl)aniline
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(thiomorpholin-4-yl)aniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(thiomorpholin-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.